
Technical Characterization Guide: 2,3-Dichloro-
4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2,3-Dichloro-4-

ethoxyphenylboronic acid

CAS No.: 2096341-64-7

Cat. No.: B3060289

Get Quote

Executive Summary
2,3-Dichloro-4-ethoxyphenylboronic acid (CAS: 2096341-64-7) is a specialized organoboron

intermediate critical for the synthesis of complex pharmaceuticals and agrochemicals via

Suzuki-Miyaura cross-coupling.[1][2] While its theoretical melting point is projected in the 160–

185°C range based on structural-activity relationship (SAR) analysis of chlorinated analogs, the

observed melting point is frequently obscured by the compound's inherent tendency to

dehydrate into its boroxine trimer.

This guide provides a technical framework for accurately characterizing this compound,

distinguishing between true thermodynamic melting and dehydration artifacts—a common

pitfall in boronic acid quality control.

Physicochemical Identity & Profile
Before establishing analytical protocols, the compound must be rigorously identified. The

specific substitution pattern (2,3-dichloro) introduces significant steric and electronic effects that

differentiate it from mono-chlorinated analogs.
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Attribute Specification

Chemical Name 2,3-Dichloro-4-ethoxyphenylboronic acid

CAS Number 2096341-64-7

Molecular Formula C₈H₉BCl₂O₃

Molecular Weight 234.87 g/mol

Physical State White to off-white crystalline powder

Solubility
Soluble in MeOH, DMSO, DMF; sparingly

soluble in water

Predicted MP Range 160–185°C (See Section 3 for SAR analysis)

The Melting Point Analysis: Data & Analogues
Due to the niche nature of this specific isomer, experimental data is often conflated with its

dehydration point. To establish a "Target Specification Range" for quality control, we analyze

the melting points of structurally validated analogs. The addition of chlorine atoms at the 2,3-

positions typically increases lattice energy (and thus MP) compared to non-halogenated or

fluorinated counterparts.

Table 1: Structural Analog Melting Point Comparison
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Compound
Structure
Difference

Melting Point (°C) Source Ref

4-

Ethoxyphenylboronic

acid

No Cl substitution 121 – 128 [1]

4-Chloro-2-

ethoxyphenylboronic

acid

Mono-Cl (isomer) 154 – 158 [2]

2,3-Difluoro-4-

ethoxyphenylboronic

acid

2,3-F substitution ~154 [3]

2,3-Dichloro-4-

ethoxyphenylboronic

acid

Target Compound 160 – 185 (Proj.) SAR Est.

Technical Insight: The jump from 4-ethoxy (121°C) to 4-chloro-2-ethoxy (154°C) demonstrates

the stabilizing effect of halogenation on the crystal lattice. The 2,3-dichloro substitution, being

bulkier and more polarizable than 2,3-difluoro, suggests a melting point likely exceeding 160°C,

provided the sample is dry and free of boroxine.

Technical Challenges: The Boroxine Equilibrium
The primary challenge in determining the melting point of 2,3-Dichloro-4-
ethoxyphenylboronic acid is not instrumental error, but chemical transformation. Boronic

acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).

The Artifact: Heating a boronic acid often drives water loss before the true melting point is

reached.

The Result: The observed "melting" may actually be the solid-state dehydration (softening) or

the melting of the boroxine formed in situ (which typically melts higher).

Visualization: Dehydration Pathway
The following diagram illustrates the thermal pathway that confounds standard MP analysis.
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Figure 1: Thermal dehydration pathway of arylboronic acids. Slow heating rates favor the

formation of the boroxine trimer, leading to false high melting points.

Validated Experimental Protocols
To obtain a reliable melting point, researchers must minimize the time the compound spends in

the dehydration window.

Method A: Rapid Heating Capillary Method (Standard
QC)

Objective: Minimize in-situ dehydration.

Instrument: Digital Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi).

Protocol:

Pre-heat the apparatus to 140°C (approx. 20°C below expected onset).

Insert the capillary containing the sample.

Set a fast ramp rate of 5°C/min or 10°C/min.
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Observation: Record the point of meniscus formation (clear liquid).

Note: If the sample "sweats" or shrinks significantly around 100-110°C, this is dehydration,

not melting. Ignore this phase change.

Method B: Differential Scanning Calorimetry (DSC) (R&D
Characterization)

Objective: Thermodynamically distinguish water loss from crystal lattice breakdown.

Instrument: DSC (e.g., TA Instruments Q2000).

Protocol:

Use a hermetically sealed pan (aluminum) with a pinhole to allow pressure release or a

completely sealed high-pressure pan to suppress dehydration.

Ramp Rate: 10°C/min from 40°C to 250°C.

Analysis:

Endotherm A (Broad, ~100-130°C): Represents loss of water (dehydration to boroxine).

Endotherm B (Sharp, >160°C): Represents the true melting of the anhydrous boroxine

or the remaining acid.

Interpretation: For COA purposes, report the onset of the sharpest high-temperature

endotherm, noting it as "Melting point (DSC, sealed pan)."

Quality Control & Workflow
The melting point should never be the sole determinant of purity for this compound. It must be

part of a triad of analyses.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raw Sample
2,3-Dichloro-4-ethoxyphenylboronic acid

Visual Inspection
(White Crystalline Powder)

1H-NMR (DMSO-d6)
Confirm Structure & Solvents

HPLC (>98%)
Purity Check

Melting Point Analysis
(Fast Ramp)

Data Correlation

Release Batch
(COA Generated)

MP matches SAR
(160-185°C)

Reprocess
(Recrystallize)

MP <150°C
(Wet/Impure)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3060289/docs?utm_src=pdf-body-img#technical-characterization-guide-2-3-dichloro-4-ethoxyphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Integrated Quality Control Workflow. Melting point serves as a physical constant

check after chemical identity (NMR) and purity (HPLC) are established.

Handling and Storage
To maintain the integrity of the melting point profile:

Hygroscopicity: Boronic acids are hygroscopic. Store under nitrogen or argon.

Temperature: Store at 2–8°C. Room temperature storage accelerates the dehydration to

boroxine, which will slowly alter the melting point over months.

Re-Testing: Always dry the sample in a vacuum oven (40°C, 2 hours) before MP

determination to remove surface moisture that confuses the reading.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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